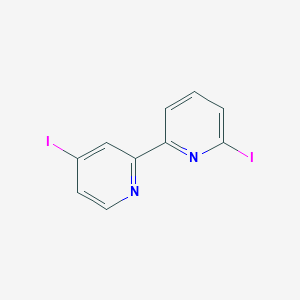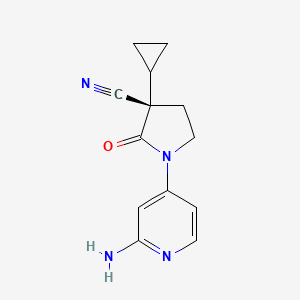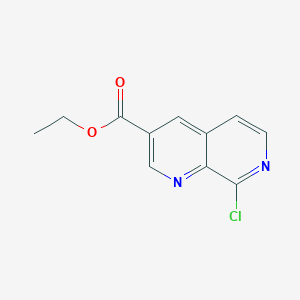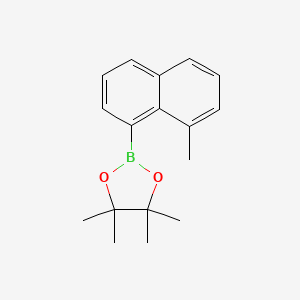
4,6'-Diiodo-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6’-Diiodo-2,2’-bipyridine is a bipyridine derivative characterized by the presence of two iodine atoms at the 4 and 6’ positions of the bipyridine structure. Bipyridines are a class of compounds known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6’-Diiodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for 4,6’-Diiodo-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,6’-Diiodo-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction: The bipyridine core can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases. Solvents like toluene or DMF are commonly employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine derivatives with additional functional groups.
Applications De Recherche Scientifique
4,6’-Diiodo-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Its metal complexes can be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its metal complexes may lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4,6’-Diiodo-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. These complexes can interact with various molecular targets, including enzymes and receptors, through coordination bonds. The specific pathways involved can vary, but they often include modulation of redox states, alteration of electronic properties, and stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: The parent compound without iodine substituents.
4,4’-Diiodo-2,2’-bipyridine: Another diiodo derivative with iodine atoms at different positions.
6,6’-Diiodo-2,2’-bipyridine: A similar compound with iodine atoms at the 6 and 6’ positions.
Uniqueness
4,6’-Diiodo-2,2’-bipyridine is unique due to the specific positioning of the iodine atoms, which can influence its electronic properties and reactivity. This makes it a valuable compound for designing metal complexes with tailored properties for specific applications.
Propriétés
Numéro CAS |
956384-78-4 |
|---|---|
Formule moléculaire |
C10H6I2N2 |
Poids moléculaire |
407.98 g/mol |
Nom IUPAC |
2-iodo-6-(4-iodopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6I2N2/c11-7-4-5-13-9(6-7)8-2-1-3-10(12)14-8/h1-6H |
Clé InChI |
OIQKENNAOODBTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)I)C2=NC=CC(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
![tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)

![(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)


![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)

![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)



![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
